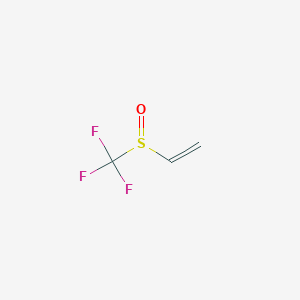

Vinyl(trifluoromethyl) sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vinyl(trifluoromethyl) sulfoxide is a compound that has been studied for its steric and electronic structure . It is considered a potential building block for pharmaceutically and agrochemically relevant products .

Synthesis Analysis

A novel high-yielding approach to trifluoromethyl vinyl sulfoxide from 2-mercaptoethanol and trifluoromethyl iodide has been reported . This compound has demonstrated the ability to react with N-, O-, and S-nucleophiles .Molecular Structure Analysis

Potential functions of internal rotation about the C-S bond in this compound were determined and stationary points were identified by vibrational analysis at the MP2(full)/6-31+G(d), B3PW91/6-31+G(d), and B3PW91/6-311+G(3df,p) levels . Energetically favorable conformations were established, and rotation barriers and molecular geometry parameters were evaluated .Chemical Reactions Analysis

This compound has been used for the first time in high-pressure-mediated 1,3-dipolar cycloaddition reactions with nitrones to synthesize (trifluoromethyl)sulfanyl isoxazolidines . The sulfoxides engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes .Applications De Recherche Scientifique

Chiral Synthesis

Vinyl sulfoxides, including vinyl(trifluoromethyl) sulfoxide, are used in the synthesis of chiral compounds. They act as activators for acetylenic or vinyl units, enabling the creation of several unsaturated synthons like acetylenic and vinyl sulfoxides. These compounds play a crucial role in reactions like Diels-Alder reactions, heterocycle, and alkaloid syntheses. The sulfoxide moiety not only activates the chemical unit but also induces stereochemical control, which is essential for achieving enantioselective synthesis (Lee & Chan, 1997).

Selective Chemical Reactions

Vinyl(trifluoromethyl) sulfoxides demonstrate high reactivity towards Michael addition with a range of secondary and primary amines. This selectivity is crucial for functionalizing primary amines, which can be achieved by appropriately choosing the reagent depending on the amine's basicity (Magnier-Bouvier et al., 2006).

Stereoelectronic Effects

These compounds exhibit unique stereoelectronic effects. For instance, vinyl sulfoxides behave similarly to alpha, beta-unsaturated carbonyl compounds, but with significant differences in stabilization modes. These properties impact their ultraviolet absorbance wavelengths and influence the reaction rates and stereoselectivities for nucleophilic attacks on vinyl sulfoxides (Ulshöfer & Podlech, 2009).

Building Blocks in Synthesis

Vinyl and aryl triflates, including those derived from this compound, are increasingly used due to their facile preparation and versatility in cross-coupling reactions with organo-metallics and addition reactions to alkenes and alkynes. These compounds have shown superiority in regio- and diastereoselectivity, particularly in the Heck reaction, and are extensively used in natural product synthesis (Ritter, 1993).

Novel Transformations

Compounds like (beta-trifluoromethyl)vinyl sulfonium salt, derived from this compound, are utilized in novel transformations involving aziridination and vinylation. These transformations yield trifluoromethylated compounds, highlighting the utility of these building blocks in the creation of complex molecular structures (Maeda et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(trifluoromethylsulfinyl)ethene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWMMZJZQBAVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)

![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B3015067.png)

![2-chloro-4-[(2S,4S)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine-1-carbonyl]pyridine](/img/structure/B3015068.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)

![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)